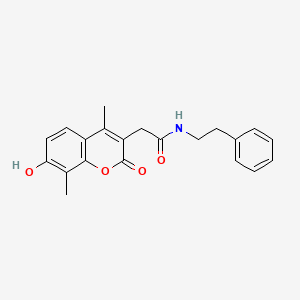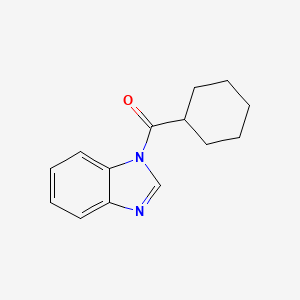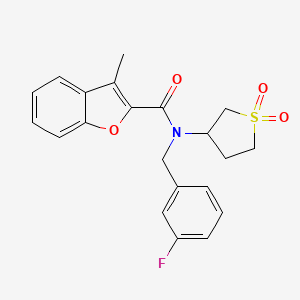
2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains a hydroxy group, two methyl groups, and an acetamide moiety attached to the chromen-2-one core. The phenylethyl group is attached to the nitrogen atom of the acetamide moiety. This compound is of interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide can be achieved through a multi-step process involving the following key steps:
Synthesis of the chromen-2-one core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the hydroxy and methyl groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, using appropriate reagents and conditions.
Formation of the acetamide moiety: The acetamide moiety can be introduced by reacting the chromen-2-one derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
Attachment of the phenylethyl group: The phenylethyl group can be attached to the nitrogen atom of the acetamide moiety through a nucleophilic substitution reaction using phenylethylamine and an appropriate activating agent, such as a carbodiimide or a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can be achieved through the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Phenylethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of new acetamide derivatives with different substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: As a lead compound for the development of new therapeutic agents, particularly for diseases involving oxidative stress and inflammation.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the chromen-2-one core are likely to play a key role in its biological activity. The compound may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide
- 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)propionamide
- 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)butyramide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylethyl group. This structural feature may confer unique biological and pharmacological properties compared to other similar compounds. The presence of the hydroxy group and the chromen-2-one core also contributes to its potential antioxidant and enzyme-inhibitory activities.
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C21H21NO4/c1-13-16-8-9-18(23)14(2)20(16)26-21(25)17(13)12-19(24)22-11-10-15-6-4-3-5-7-15/h3-9,23H,10-12H2,1-2H3,(H,22,24) |
InChI Key |
SZIMHZIMNVRNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11404496.png)
![2-[(3-Chlorobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11404509.png)
![N-[4-(difluoromethoxy)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11404518.png)
![4-[5-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11404529.png)
![N-(3,4-dimethylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11404530.png)

![4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11404540.png)


![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11404549.png)




